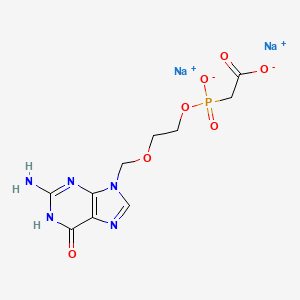
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a purine base, an amino group, and a phosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the amino group and the methoxyethoxy chain. The final step involves the phosphorylation of the compound to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure due to the presence of a purine base and phosphoryl groups.
Guanosine Monophosphate (GMP): Another nucleotide with a purine base, used in various biochemical processes.
Uniqueness
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate is unique due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H12N5Na2O7P |
|---|---|
Molekulargewicht |
391.19 g/mol |
IUPAC-Name |
disodium;2-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-oxidophosphoryl]acetate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)5-21-1-2-22-23(19,20)3-6(16)17;;/h4H,1-3,5H2,(H,16,17)(H,19,20)(H3,11,13,14,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
USBYYJXPHHBEDJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=NC2=C(N1COCCOP(=O)(CC(=O)[O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




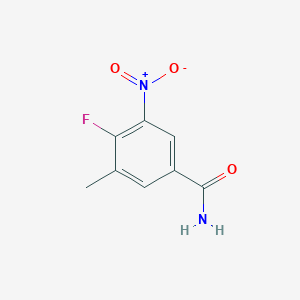
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)
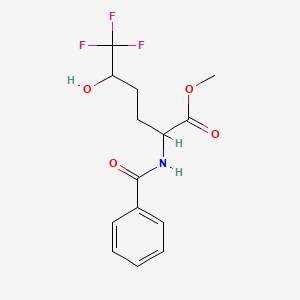
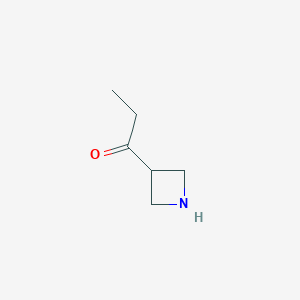
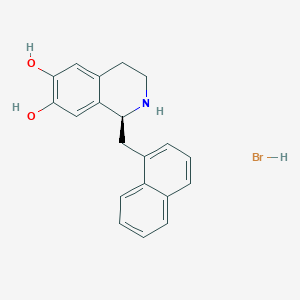
![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
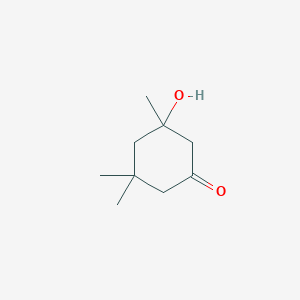
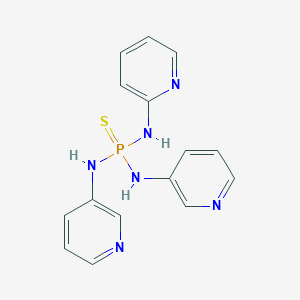
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
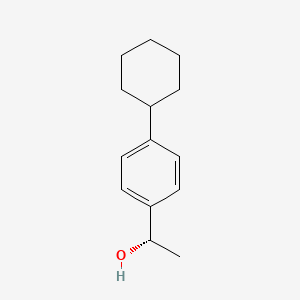
![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)

